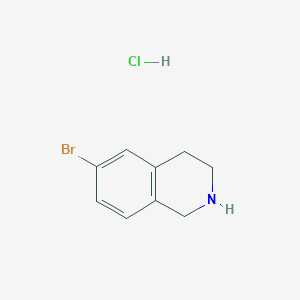

6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

6-bromo-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCAGQFPUZGNNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626581 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215798-19-9 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 6-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This heterocyclic motif is of significant interest to researchers in drug discovery and development due to its presence in molecules exhibiting pharmacological effects ranging from antimicrobial and anticancer to neuroprotective properties.[3] The functionalization of the THIQ skeleton allows for the fine-tuning of its physicochemical and biological properties, enabling the exploration of structure-activity relationships (SAR).

6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a key intermediate in the synthesis of more complex molecules. The presence of a bromine atom at the 6-position provides a versatile handle for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, facilitating the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.[3] This guide provides a comprehensive overview of the core physical properties of this compound, along with detailed protocols for their experimental determination, to support its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. These properties influence its handling, storage, formulation, and biological disposition.

| Property | Value | Source |

| Chemical Formula | C₉H₁₁BrClN | [4] |

| Molecular Weight | 248.55 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | > 175 °C (decomposed) | [5] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. Miscible with water. | [6][7] |

| InChI | 1S/C9H10BrN.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6H2;1H | [4] |

| SMILES | Cl.Brc1ccc2CNCCc2c1 | [4] |

Experimental Protocols for Physical Characterization

The following section details the methodologies for the experimental determination of the key physical properties of this compound. The rationale behind each experimental choice is provided to ensure a thorough understanding of the process.

Melting Point Determination

Causality: The melting point is a critical indicator of a compound's purity. A sharp melting range is characteristic of a pure substance, while impurities tend to broaden and depress the melting range. For a hydrochloride salt, the melting point can also be an indicator of its thermal stability.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate to approximately 20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The observation of decomposition should also be noted.[5]

-

Solubility Assessment

Causality: Solubility is a crucial parameter in drug development, influencing bioavailability and formulation. Determining solubility in a range of solvents provides insight into the compound's polarity and potential for dissolution in various biological and experimental media. As a hydrochloride salt, enhanced aqueous solubility compared to the free base is expected.

Methodology:

-

Solvent Selection: A panel of common laboratory solvents with varying polarities is chosen, including water, methanol, ethanol, and dimethyl sulfoxide (DMSO).

-

Procedure (Qualitative):

-

To a series of labeled vials, add approximately 1-2 mg of this compound.

-

Add 1 mL of the selected solvent to each vial.

-

Vortex each vial for 30 seconds.

-

Visually inspect for the complete dissolution of the solid.

-

-

Procedure (Quantitative - for key solvents like water):

-

Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a sealed vial.

-

Agitate the vial at a constant temperature until equilibrium is reached (typically 24 hours).

-

Filter the solution to remove any undissolved solid.

-

Analyze a known volume of the filtrate by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of the dissolved compound.

-

Spectroscopic Characterization

Causality: Spectroscopic techniques provide unambiguous confirmation of the chemical structure and are essential for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and connectivity of protons in the molecule.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values. The expected signals for the aromatic and aliphatic protons and carbons of the tetrahydroisoquinoline core should be identified and assigned.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Causality: FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For a hydrochloride salt of a secondary amine, specific stretches for the N-H⁺ bond are expected.

Methodology:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of the compound with dry KBr powder and pressing the mixture into a transparent disk.

-

Instrumentation: An FT-IR spectrometer.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for the aromatic C-H, aliphatic C-H, C=C, C-N, and C-Br bonds, as well as the broad N-H⁺ stretching vibrations typical of an amine salt.[8]

Mass Spectrometry (MS):

Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.

Methodology:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak corresponding to the free base ([M+H]⁺) and any characteristic fragment ions.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling and storage of all chemical compounds is paramount.

-

Hazard Identification: this compound is classified as Acute Toxicity 4, Oral (H302: Harmful if swallowed).[4] It may also cause skin and eye irritation.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.[10][11]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[10][12] Avoid contact with skin and eyes.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][12]

Logical Relationships and Workflows

The characterization of this compound follows a logical workflow to confirm its identity and purity.

Caption: Workflow for the physical characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound, a valuable building block in medicinal chemistry. By understanding its fundamental characteristics and employing the robust experimental protocols outlined, researchers, scientists, and drug development professionals can confidently and safely utilize this compound in their synthetic and discovery efforts. The provided methodologies for determining melting point, solubility, and spectroscopic identity form a self-validating system for ensuring the quality and integrity of this important chemical intermediate.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline|CAS 59961-00-1 [benchchem.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. uspnf.com [uspnf.com]

- 8. rsc.org [rsc.org]

- 9. 6-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 15885183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The tetrahydroisoquinoline scaffold is a privileged structure found in numerous biologically active compounds, and the introduction of a bromine atom at the 6-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions.[1] This document will delve into the primary synthetic strategies, mechanistic details, and practical considerations for the preparation of this important intermediate.

Introduction to the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a recurring motif in a vast array of natural products and synthetic pharmaceuticals. Its rigid structure and the presence of a basic nitrogen atom allow for specific interactions with biological targets, leading to a wide spectrum of pharmacological activities. Consequently, the development of efficient synthetic routes to functionalized THIQs is of significant interest to the scientific community.

Strategic Approaches to the Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline

The construction of the 6-bromo-1,2,3,4-tetrahydroisoquinoline ring system is predominantly achieved through two classical and robust methodologies: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The choice between these routes often depends on the availability of starting materials and the desired scale of the synthesis.

The Pictet-Spengler Reaction: A Direct and Atom-Economical Approach

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[2][3] For the synthesis of the title compound, this translates to the reaction of 3-bromo-phenethylamine with formaldehyde.

Reaction Scheme:

Pictet-Spengler reaction for the target compound.

Mechanistic Insights:

The reaction is initiated by the formation of a Schiff base between the primary amine of 3-bromo-phenethylamine and formaldehyde. Subsequent protonation of the imine nitrogen generates a highly electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring. The bromine atom at the meta position to the ethylamine substituent directs the cyclization to the para position, leading to the desired 6-bromo substitution pattern. A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline free base.

Experimental Protocol (Adapted from general Pictet-Spengler procedures):

-

Reaction Setup: To a solution of 3-bromo-phenethylamine (1.0 eq) in a suitable solvent such as toluene or water, an aqueous solution of formaldehyde (1.1 eq) is added.

-

Acid Catalysis: A strong acid, typically concentrated hydrochloric acid or sulfuric acid, is added dropwise to the reaction mixture at room temperature. The reaction is then heated to reflux.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and basified with a strong base (e.g., NaOH) to a pH of >12.

-

Extraction: The aqueous layer is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude free base.

-

Hydrochloride Salt Formation: The crude free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and a solution of HCl in the same or a miscible solvent is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold solvent, and dried to yield this compound.

| Parameter | Condition | Rationale |

| Starting Material | 3-Bromo-phenethylamine | Provides the necessary carbon skeleton and the bromo-substituted aromatic ring. |

| Reagent | Formaldehyde | Serves as the one-carbon electrophile for the cyclization. |

| Catalyst | Strong acid (e.g., HCl) | Protonates the intermediate imine to form the reactive iminium ion. |

| Solvent | Toluene or Water | A solvent that allows for reflux temperatures and is compatible with the reagents. |

| Temperature | Reflux | Provides the necessary activation energy for the intramolecular cyclization. |

The Bischler-Napieralski Reaction: A Two-Step Approach

The Bischler-Napieralski reaction provides an alternative route to the target molecule. This method involves the cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the corresponding tetrahydroisoquinoline.[1][4][5][6]

Reaction Scheme:

References

- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 3. Pictet-Spengler_reaction [chemeurope.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Bischler-Napieralski Reaction [organic-chemistry.org]

- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride starting materials

An In-Depth Technical Guide to the Starting Materials and Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Authored by: A Senior Application Scientist

Abstract

6-Bromo-1,2,3,4-tetrahydroisoquinoline (6-bromo-THIQ) and its hydrochloride salt are pivotal scaffolds in medicinal chemistry and drug development.[1][2][3] As a key building block, its synthesis is a critical first step in the creation of a diverse array of biologically active compounds, including potential antitumor, antibacterial, and anti-HIV agents.[1][3] This guide provides an in-depth analysis of the primary synthetic routes to 6-bromo-THIQ hydrochloride, focusing on the selection of starting materials and the underlying chemical principles that govern the transformations. We will explore the two cornerstone reactions for constructing the tetrahydroisoquinoline core—the Pictet-Spengler and Bischler-Napieralski reactions—offering field-proven insights and detailed protocols for researchers and drug development professionals.

Introduction: The Strategic Importance of 6-Bromo-THIQ

The 1,2,3,4-tetrahydroisoquinoline framework is a privileged structure in pharmacology, found in numerous natural alkaloids and synthetic pharmaceuticals.[2] The introduction of a bromine atom at the 6-position provides a versatile synthetic handle. This halogen allows for subsequent functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[4] Understanding the most efficient and reliable methods to access the 6-bromo-THIQ core is therefore fundamental for any research program centered on this scaffold.

This guide will focus on the practical synthesis of the hydrochloride salt, which is often preferred for its improved stability, crystallinity, and handling properties as a solid.[5]

Key Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | [5] |

| CAS Number | 215798-19-9 | [6] |

| Molecular Formula | C₉H₁₁BrClN | [5] |

| Molecular Weight | 248.55 g/mol | |

| Appearance | Solid | [5] |

Primary Synthetic Pathways: A Comparative Overview

The construction of the 6-bromo-THIQ skeleton primarily relies on two classical and robust name reactions. The choice between them often depends on the availability of starting materials, desired substitution patterns (particularly at the C1 position), and reaction scalability.

| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |

| Key Starting Materials | β-(3-Bromophenyl)ethylamine, Formaldehyde source | N-Formyl-β-(3-bromophenyl)ethylamine |

| Key Intermediate | Schiff Base / Iminium Ion | 3,4-Dihydroisoquinoline |

| Key Transformation | Intramolecular Electrophilic Aromatic Substitution (Mannich-type) | Intramolecular Electrophilic Aromatic Substitution (Acyliminium-type) followed by Reduction |

| Reagents | Protic/Lewis Acid (HCl, TFA) | Dehydrating Agent (POCl₃, P₂O₅), then Reducing Agent (NaBH₄) |

| C1-Substitution | Unsubstituted (using formaldehyde) or Substituted (using other aldehydes/ketones) | Primarily Unsubstituted (if starting with a formamide) |

The Pictet-Spengler Reaction: The Direct Approach

First discovered in 1911, the Pictet-Spengler reaction is a highly efficient method for synthesizing tetrahydroisoquinolines.[7] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[8][9]

Mechanistic Rationale

The synthesis of 6-bromo-THIQ via this route begins with β-(3-bromophenyl)ethylamine. The reaction proceeds through the following key steps:

-

Imine Formation: The primary amine of the phenethylamine attacks the carbonyl carbon of an aldehyde (formaldehyde, in this case, to yield an unsubstituted C1). This is followed by dehydration to form a Schiff base.

-

Iminium Ion Generation: Under acidic conditions, the imine nitrogen is protonated, generating a highly electrophilic iminium ion.

-

Intramolecular Cyclization: The electron-rich aromatic ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution. The bromine atom, being an ortho-para director, guides the cyclization to the position para to it, which is sterically favored and electronically activated, leading to the desired 6-bromo isomer.[8]

-

Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding the tetrahydroisoquinoline product.[9]

Experimental Protocol: Pictet-Spengler Synthesis

Starting Materials:

-

β-(3-Bromophenyl)ethylamine

-

Paraformaldehyde (or aqueous Formalin)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

-

Dichloromethane (DCM) or Toluene

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether

-

HCl in Diethyl Ether solution

Procedure:

-

Reaction Setup: To a solution of β-(3-bromophenyl)ethylamine (1.0 eq) in dichloromethane, add paraformaldehyde (1.2 eq).

-

Acid Catalysis: Cool the mixture to 0°C and slowly add trifluoroacetic acid (2.0 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH is basic (~8-9).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 6-bromo-THIQ free base.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

-

Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. Slowly add a solution of HCl in diethyl ether with stirring. The hydrochloride salt will precipitate.

-

Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

The Bischler-Napieralski Reaction: A Two-Step Approach

The Bischler-Napieralski reaction, first reported in 1893, is another cornerstone for isoquinoline synthesis.[10][11][12] It involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which must then be reduced to the desired tetrahydroisoquinoline.[10][13]

Mechanistic Rationale

This pathway requires an additional preparatory step compared to the Pictet-Spengler route.

-

Amide Formation (Precursor Synthesis): The starting material, β-(3-bromophenyl)ethylamine, is first acylated to form an amide. For an unsubstituted C1 product, N-formyl-β-(3-bromophenyl)ethylamine is required. This is typically achieved by reacting the amine with formic acid or ethyl formate.

-

Cyclization to Dihydroisoquinoline: The N-formyl amide is treated with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[11][13] This activates the amide carbonyl, leading to the formation of a nitrilium ion intermediate.[11] The aromatic ring then performs an intramolecular electrophilic attack on the nitrilium ion to form the cyclized 3,4-dihydroisoquinoline ring system.[10]

-

Reduction: The resulting C=N double bond in the dihydroisoquinoline intermediate is then reduced. Sodium borohydride (NaBH₄) in methanol is a standard and effective reagent for this transformation, yielding the tetrahydroisoquinoline.

-

Salt Formation: The final product is converted to its hydrochloride salt as previously described.

Experimental Protocol: Bischler-Napieralski Synthesis

Part A: Synthesis of N-Formyl-β-(3-bromophenyl)ethylamine

-

Reaction: Gently reflux a mixture of β-(3-bromophenyl)ethylamine (1.0 eq) and ethyl formate (3.0 eq) for 4-6 hours.

-

Isolation: After cooling, remove the excess ethyl formate under reduced pressure to yield the crude N-formyl amide, which can often be used in the next step without further purification.

Part B: Cyclization, Reduction, and Salt Formation

-

Cyclization: Dissolve the N-formyl amide (1.0 eq) in anhydrous acetonitrile. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise at 0°C. After the addition, allow the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Work-up 1: Cool the reaction mixture and carefully pour it onto crushed ice. Basify with a cold aqueous NaOH solution to pH > 10. Extract the product with toluene or DCM (3x). Combine the organic layers, dry over MgSO₄, and concentrate to give the crude 6-bromo-3,4-dihydroisoquinoline.

-

Reduction: Dissolve the crude dihydroisoquinoline in methanol and cool to 0°C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Stir for 1-2 hours at room temperature.

-

Work-up 2: Quench the reaction by adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Purification and Salt Formation: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting free base by column chromatography if needed. Convert to the hydrochloride salt as described in the Pictet-Spengler protocol.

Alternative Starting Materials: Expanding the Synthetic Toolbox

While phenethylamines are the most direct precursors, other commercially available starting materials can be employed. A notable example is the use of 3-bromophenylacetonitrile , as outlined in patent literature.[14] This approach adds preliminary steps but can be advantageous based on cost and availability.

This route involves the reduction of the nitrile group to a primary amine. Common methods include catalytic hydrogenation (e.g., H₂ over Raney Nickel) or chemical reduction with agents like lithium aluminum hydride (LiAlH₄). Once the β-(3-bromophenyl)ethylamine is synthesized, it can be funneled into either the Pictet-Spengler or Bischler-Napieralski pathway as described above.

Conclusion

The synthesis of this compound is a well-established process with robust and reliable methodologies. The Pictet-Spengler reaction offers a more direct, one-pot cyclization when the required β-(3-bromophenyl)ethylamine and formaldehyde are used. The Bischler-Napieralski reaction provides a powerful alternative, proceeding through a dihydroisoquinoline intermediate that requires a subsequent reduction step. The choice of starting material, from the core phenethylamine to more fundamental precursors like phenylacetonitriles, allows for flexibility in synthetic design based on laboratory resources and economic considerations. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize this critical building block for advanced drug discovery programs.

References

- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. researchgate.net [researchgate.net]

- 5. Isoquinoline, 6-bromo-1,2,3,4-tetrahydro-, hydrochl… [cymitquimica.com]

- 6. buy this compound,this compound suppliers,manufacturers,factories [hisunnychem.com]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. name-reaction.com [name-reaction.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 14. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

Biological activity of 6-Bromo-1,2,3,4-tetrahydroisoquinoline derivatives

An In-Depth Technical Guide to the Biological Activity of 6-Bromo-1,2,3,4-tetrahydroisoquinoline Derivatives

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a vast array of pharmacological properties.[1][2] This guide focuses on a specific, synthetically versatile subset: the 6-Bromo-1,2,3,4-tetrahydroisoquinoline derivatives. The introduction of a bromine atom at the C-6 position not only modulates the electronic and lipophilic properties of the parent molecule but also serves as a crucial synthetic handle for further functionalization, enabling the exploration of novel chemical space and the optimization of biological activity. This document provides a comprehensive overview of the synthesis, diverse biological activities—including anticancer, neuroprotective, and antimicrobial effects—and the critical structure-activity relationships (SAR) of these derivatives. Detailed experimental protocols and mechanistic pathways are presented to provide researchers and drug development professionals with a thorough understanding of this promising class of compounds.

The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold: A Privileged Structure

The THIQ nucleus is a recurring motif in a multitude of natural products and clinically significant drugs.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups to interact with biological targets. THIQ-based compounds have demonstrated a remarkable range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, anticancer, and neuroprotective properties.[1][2][3]

The strategic placement of a bromine atom at the 6-position of the THIQ ring is of particular interest. Halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile by altering its lipophilicity, metabolic stability, and binding interactions. Furthermore, the bromo group is an excellent leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), providing a gateway to a vast library of derivatives with diverse substitutions at this position.[4] This synthetic tractability makes 6-Bromo-THIQ an ideal starting point for lead optimization campaigns.

Core Synthesis Strategies

The efficient construction of the 6-Bromo-1,2,3,4-tetrahydroisoquinoline core is fundamental to exploring its therapeutic potential. While various methods exist for synthesizing the THIQ scaffold, a common and effective approach involves a multi-step sequence starting from readily available materials like 3-bromobenzylcyanide or 4-bromoaniline.[5][6]

General Synthesis Workflow

A representative synthetic pathway involves the cyclization of a brominated phenethylamine derivative. The causality behind this choice lies in the reliability of intramolecular reactions like the Pictet-Spengler condensation or reductive amination to form the heterocyclic ring system with high efficiency.[2][7]

Caption: General synthetic workflow for 6-Bromo-THIQ derivatives.

Experimental Protocol: Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

This protocol is adapted from a patented chemical synthesis method, chosen for its clear, step-by-step process starting from 3-bromobenzylcyanide.[5] This self-validating system ensures each intermediate is purified before proceeding, guaranteeing the integrity of the final product.

-

Step 1: Synthesis of 3-bromophenylacetaldehyde. (This step is a prerequisite and starting materials are often commercially available).

-

Step 2: Formation of the N-substituted amino acid. React 3-bromophenylacetaldehyde with an amino acid ester (e.g., methyl aminoacetate) via reductive amination.

-

Step 3: Intramolecular Cyclization (Pictet-Spengler type). In a three-necked flask, dissolve the intermediate from Step 2 in a suitable solvent like tetrahydrofuran (THF). Add a strong acid, such as sulfuric acid, and stir at a controlled temperature (e.g., 40°C). The acid catalyzes the cyclization to form the tetrahydroisoquinoline ring.

-

Step 4: Work-up and Purification. After the reaction is complete, quench the reaction by pouring it into ice water. Extract the product with an organic solvent like dichloromethane. Wash the combined organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Step 5: Hydrolysis. Add the ester product to a solution of strong acid (e.g., 8M sulfuric acid) and reflux for several hours (e.g., 6h) to hydrolyze the ester to a carboxylic acid.

-

Step 6: Isolation. Cool the reaction mixture and adjust the pH to 7 with sodium bicarbonate. The solid product, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, will precipitate and can be collected by filtration and dried.[5]

Spectrum of Biological Activities

The THIQ scaffold is a versatile pharmacophore, and its 6-bromo derivatives are being investigated for a range of therapeutic applications.[1][2]

Anticancer Activity

The THIQ core is present in several potent antitumor antibiotics.[8] Synthetic derivatives have shown significant activity against various cancer cell lines.[3][9]

-

Mechanism of Action: One key mechanism involves the inhibition of critical signaling pathways in cancer cells. For example, certain THIQ derivatives have been identified as potent inhibitors of KRas, a frequently mutated oncogene in colon, lung, and pancreatic cancers.[9] Inhibition of KRas blocks downstream signaling required for cell proliferation and survival.

Caption: Inhibition of the KRas pathway by THIQ derivatives.

-

Quantitative Data: Studies on various THIQ derivatives demonstrate potent cytotoxicity. For instance, a derivative bearing a 4-chlorophenyl group (GM-3-18) exhibited significant KRas inhibition with IC₅₀ values ranging from 0.9 µM to 10.7 µM across different colon cancer cell lines.[9] Another compound, GM-3-121, showed potent anti-angiogenesis activity with an IC₅₀ of 1.72 µM.[9]

| Compound ID | Target Cell Line | Activity | IC₅₀ Value (µM) | Reference |

| GM-3-18 | Colon Cancer Lines | KRas Inhibition | 0.9 - 10.7 | [9] |

| GM-3-121 | - | Anti-angiogenesis | 1.72 | [9] |

| Quercetin-THIQ (2a) | HeLa | Cytotoxicity (72h) | Reduces viability to 29% | [3] |

| Quercetin-THIQ (2b) | HeLa | Cytotoxicity (72h) | Reduces viability to 35% | [3] |

Neuroprotective Effects

THIQ derivatives are structurally similar to certain endogenous neurotoxins and have been extensively studied in the context of neurodegenerative diseases like Parkinson's Disease (PD).[10][11] Paradoxically, while some THIQs can be neurotoxic, others exhibit significant neuroprotective properties.[10]

-

Mechanism of Action: The neuroprotective effects of some derivatives, such as 1-methyl-THIQ (1-MeTIQ), are linked to their antioxidant properties.[12] They can suppress the formation of thiobarbituric acid-reactive substances (TBARS), which are markers of oxidative stress.[12] This reduction in free radicals is believed to prevent the degeneration of dopaminergic neurons in the substantia nigra, a hallmark of PD.[10][12]

Antimicrobial Activity

-

Observed Activities: Studies have demonstrated that THIQ derivatives can possess potent antibacterial and antifungal effects.[17] For example, 1-nonyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was found to exhibit strong activity against several bacterial and fungal strains.[17] The mechanism often involves disruption of the microbial cell membrane or inhibition of essential enzymes like DNA gyrase.[1] The specific contribution of a 6-bromo substituent is an active area of research, potentially enhancing membrane interaction or serving as a scaffold for further optimization.

Structure-Activity Relationship (SAR) Insights

The biological activity of THIQ derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies are crucial for rationally designing more potent and selective compounds.[18][19]

-

Role of the 6-Bromo Group: The bromine at C-6 acts as a bioisostere for other groups and its electron-withdrawing nature can influence the pKa of the nitrogen atom, affecting receptor binding. Primarily, it provides a vector for diversification.

-

Substituents at N-2: Modification of the secondary amine at the N-2 position is a common strategy. The introduction of bulky or aromatic groups can significantly alter activity.

-

Substituents at C-1: The C-1 position is another critical site for modification. Introducing various alkyl or aryl groups can modulate lipophilicity and steric interactions within a target's binding pocket.

-

Aromatic Ring Substitutions: Besides the 6-bromo group, other substitutions on the aromatic ring (e.g., hydroxyl, methoxy groups at C-7 or C-8) are vital for activity, often mimicking the structures of natural alkaloids.[17]

Caption: Key modification sites on the 6-Bromo-THIQ scaffold.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of biological findings, standardized protocols are essential.

Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the 6-Bromo-THIQ test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control. IC₅₀ values can be calculated using non-linear regression analysis.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Grow a fresh culture of the test bacterium (e.g., Staphylococcus aureus) or fungus (e.g., Candida albicans) and dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton broth.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 48 hours for yeast.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion and Future Perspectives

6-Bromo-1,2,3,4-tetrahydroisoquinoline derivatives represent a highly promising and synthetically accessible class of compounds. The presence of the THIQ core provides a proven pharmacophore for interacting with a wide range of biological targets, while the 6-bromo substituent offers an invaluable tool for medicinal chemists to perform late-stage functionalization and fine-tune activity. The demonstrated anticancer, neuroprotective, and antimicrobial potential warrants further investigation.[1]

Future research should focus on:

-

Expanding Chemical Diversity: Leveraging the 6-bromo position to create large, diverse libraries of analogs via cross-coupling reactions.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways responsible for the observed biological effects.

-

In Vivo Efficacy: Progressing the most potent and selective compounds from in vitro assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of this scaffold holds significant promise for the development of novel therapeutics to address unmet needs in oncology, neurodegenerative disease, and infectious disease.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity of some isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities. | Semantic Scholar [semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. journaljpri.com [journaljpri.com]

- 18. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 19. Biological Activities of Tetrahydroisoquinolines Derivatives [ouci.dntb.gov.ua]

The Ascendant Therapeutic Potential of Brominated Tetrahydroisoquinolines: A Pharmacological Guide

Foreword: Unlocking a Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of bromine atoms to this versatile structure gives rise to brominated tetrahydroisoquinolines (Br-THIQs), a class of compounds with enhanced and often novel pharmacological profiles. This technical guide provides an in-depth exploration of the synthesis, biological targets, and structure-activity relationships of Br-THIQs, offering valuable insights for researchers and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols, ensuring a blend of technical accuracy and field-proven experience.

Synthetic Strategies: Accessing the Brominated Core

The synthesis of Br-THIQs can be approached through two primary strategies: bromination of a pre-formed THIQ nucleus or construction of the THIQ ring from a brominated precursor. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Post-Cyclization Bromination

Direct bromination of the THIQ scaffold is a common and efficient method. The regioselectivity of the bromination is dictated by the electronic properties of the aromatic ring and the reaction conditions. For instance, treatment of 6-hydroxytetrahydroisoquinolines with molecular bromine can afford 5-bromo-6-hydroxytetrahydroisoquinolines with high regioselectivity.[2]

A general procedure for the bromination of a substituted 1,2,3,4-tetrahydroquinoline, a related scaffold, involves the use of N-bromosuccinimide (NBS) and can be adapted for THIQs.[3]

Experimental Protocol: Bromination of a Tetrahydroisoquinoline Derivative

Objective: To introduce a bromine atom onto the aromatic ring of a pre-synthesized tetrahydroisoquinoline.

Materials:

-

Substituted Tetrahydroisoquinoline

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Chloroform (CHCl₃)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting tetrahydroisoquinoline derivative in chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Acidification: Cool the solution in an ice bath and slowly add concentrated sulfuric acid.

-

Bromination: Add N-bromosuccinimide (NBS) portion-wise to the cooled solution while stirring. The reaction is typically monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired brominated tetrahydroisoquinoline.

Ring Construction from Brominated Precursors

Alternatively, the THIQ ring can be constructed from brominated building blocks. A common method is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[4] If the β-arylethylamine precursor is brominated, this will result in a brominated THIQ.

Another powerful method is the Bischler-Napieralski reaction, where a β-phenylethylamide is cyclized to a 3,4-dihydroisoquinoline, which is then reduced to the corresponding THIQ.[5] Using a brominated β-phenylethylamide in this sequence provides a route to Br-THIQs. A patent describes the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid starting from 3-bromophenylacetonitrile, which undergoes reduction, amidation, ring closure, and hydrolysis.[6][7]

Pharmacological Profile: A Spectrum of Activity

Bromination of the THIQ scaffold has been shown to impart a range of potent biological activities, with anticancer and enzyme inhibitory effects being the most prominent.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of brominated quinolines and tetrahydroisoquinolines against various cancer cell lines.[3][8] The presence of bromine atoms on the quinoline ring, particularly at the C-5 and C-7 positions, has been shown to significantly enhance anticancer activity.[3]

Mechanism of Action: The anticancer effects of these compounds are often multi-faceted and can involve:

-

Induction of Apoptosis: Many brominated quinoline derivatives have been shown to induce programmed cell death in cancer cells. This is often confirmed by DNA laddering assays and flow cytometry analysis.[3][9]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G2/M phase, preventing cancer cell proliferation.[9][10]

-

Topoisomerase Inhibition: Some brominated quinoline derivatives act as topoisomerase I inhibitors.[3] Topoisomerase I is a crucial enzyme for DNA replication and repair, and its inhibition leads to DNA damage and cell death.[11]

Experimental Protocol: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of brominated tetrahydroisoquinolines on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Brominated tetrahydroisoquinoline (dissolved in DMSO)

-

96-well flat-bottom sterile microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)[2]

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the brominated tetrahydroisoquinoline in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).[12]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[12]

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[2][12]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Quantitative Data: Anticancer Activity of Brominated Quinolines/Tetrahydroquinolines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioblastoma) | 15.4 | [3] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (human cervical cancer) | 26.4 | [3] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (human colon adenocarcinoma) | 15.0 | [3] |

| GM-3-18 (a chloro-substituted THIQ) | Colon Cancer Cell Lines | 0.9 - 10.7 | [8] |

Enzyme Inhibition

Brominated tetrahydroisoquinolines have shown promise as inhibitors of various enzymes implicated in disease.

-

Cholinesterase Inhibition: Hybrid compounds of tetrahydroquinoline and isoxazole have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[12]

-

DHFR and CDK2 Inhibition: Certain 5,6,7,8-tetrahydroisoquinolines have been identified as potent inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both of which are important targets in cancer therapy.[13]

-

Na+, K+-ATPase Inhibition: Derivatization of quercetin with a tetrahydroisoquinoline moiety has been shown to enhance its inhibitory activity towards Na+, K+-ATPase, an enzyme often overexpressed in tumors.

Experimental Protocol: Topoisomerase I Inhibition Assay

Objective: To determine if a brominated tetrahydroisoquinoline derivative can inhibit the activity of human topoisomerase I.

Materials:

-

Purified human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 10 mM MgCl₂, 10 mM DTT, 100 µg/mL BSA)

-

Brominated tetrahydroisoquinoline derivative stock solution (in DMSO)

-

Agarose gel

-

Gel electrophoresis apparatus

-

DNA staining agent (e.g., ethidium bromide)

-

Gel documentation system

Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the 10x assay buffer, supercoiled plasmid DNA, and the brominated tetrahydroisoquinoline derivative at various concentrations. Include a positive control (e.g., camptothecin) and a negative control (DMSO vehicle).

-

Enzyme Addition: Add purified human topoisomerase I to the reaction mixture. The final reaction volume is typically 20 µL.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a loading dye containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the different DNA topoisomers (supercoiled, relaxed, and nicked) are well separated.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light using a gel documentation system.

-

Analysis: Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.

Quantitative Data: Enzyme Inhibition by Tetrahydroisoquinoline Derivatives

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

| Tetrahydroquinoline-isoxazoline hybrid | Acetylcholinesterase (AChE) | 4.24 | [12] |

| Tetrahydroquinoline-isoxazoline hybrid | Butyrylcholinesterase (BChE) | 3.97 | [12] |

| 5,6,7,8-Tetrahydroisoquinoline derivative | CDK2 | 0.149 | [13] |

| 5,6,7,8-Tetrahydroisoquinoline derivative | DHFR | 0.199 | [13] |

| Quercetin-tetrahydroisoquinoline derivative | Na+, K+-ATPase | ~50-fold improvement over quercetin |

Neuropharmacological Activity

The tetrahydroisoquinoline scaffold itself is known to have complex effects on the central nervous system. Some derivatives are neurotoxic, while others exhibit neuroprotective properties.[1][14] For instance, certain THIQs are implicated in the pathology of Parkinson's disease through mechanisms such as inhibition of mitochondrial respiration.[1] Conversely, other THIQ derivatives have shown neuroprotective effects by scavenging free radicals and inhibiting glutamate-induced excitotoxicity.[4][13]

The role of bromination in modulating these neuropharmacological effects is an emerging area of research. Halogenated 1-benzyl-tetrahydroisoquinolines have been shown to have a high affinity for dopamine receptors, suggesting their potential as modulators of dopaminergic neurotransmission.[15][16]

Experimental Protocol: Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity of a brominated tetrahydroisoquinoline derivative to the dopamine D2 receptor.

Materials:

-

Cell membranes expressing the human dopamine D2 receptor

-

Radioligand (e.g., [³H]-Spiperone)

-

Brominated tetrahydroisoquinoline derivative

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Non-specific binding agent (e.g., haloperidol)

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Step-by-Step Methodology:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration, and the brominated tetrahydroisoquinoline derivative at various concentrations in the assay buffer.[17][18]

-

Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add an excess of the non-specific binding agent.[18]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.[16]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound and free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀, which can then be converted to the inhibition constant (Ki).

Structure-Activity Relationships (SAR)

The pharmacological activity of brominated tetrahydroisoquinolines is highly dependent on the position and number of bromine substituents, as well as the nature of other functional groups on the THIQ scaffold.

-

Position of Bromination: As mentioned earlier, bromination at the C-5 and C-7 positions of the quinoline ring appears to be crucial for potent antiproliferative activity.[3]

-

Influence of Other Substituents: The presence of hydroxyl or methoxy groups on the aromatic ring can significantly influence the biological activity. For example, the conversion of a methoxy group at C-8 to a hydroxyl group in a brominated quinoline enhanced its inhibitory potential.[3]

-

Side Chains: For N-substituted tetrahydroisoquinolines, the nature of the side chain is critical. For instance, in a series of antitubercular THIQs, an N-methylpiperazine substituent at the 8-position was preferred.[4]

Visualizing the Pathways

To better understand the mechanisms of action of brominated tetrahydroisoquinolines, we can visualize the key cellular processes they influence.

Synthesis of Brominated Tetrahydroisoquinolines

Caption: Synthetic routes to brominated tetrahydroisoquinolines.

Anticancer Mechanism of Action

Caption: Potential anticancer mechanism of Br-THIQs.

Conclusion and Future Perspectives

Brominated tetrahydroisoquinolines represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and neuropharmacology. The introduction of bromine atoms onto the THIQ scaffold has been shown to enhance biological activity and modulate selectivity towards various targets. The synthetic methodologies are well-established, allowing for the generation of diverse libraries for further screening and optimization.

Future research should focus on elucidating the precise molecular mechanisms underlying the observed pharmacological effects. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation Br-THIQs with improved potency, selectivity, and pharmacokinetic properties. Furthermore, exploring the neuroprotective potential of these compounds, particularly in the context of neurodegenerative diseases, warrants further investigation. The continued exploration of this "privileged" and now halogenated scaffold holds great promise for the discovery of novel and effective therapeutic agents.

References

- 1. The mechanism of 1,2,3,4‐tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate‐induced excitotoxicity | Semantic Scholar [semanticscholar.org]

- 2. broadpharm.com [broadpharm.com]

- 3. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms [en-journal.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 1,2,3,4-Tetrahydroisoquinoline (THIQ) Analogs in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of natural products and synthetically derived bioactive molecules.[1][2] Its unique conformational pre-organization and versatile substitution points allow for the precise three-dimensional positioning of pharmacophoric features, enabling potent and selective interactions with a wide array of biological targets. This guide provides an in-depth technical review of THIQ analogs, beginning with the fundamental principles of their structure and synthesis, delving into their diverse therapeutic applications, and culminating in practical, field-proven protocols for their evaluation. We will explore the causality behind synthetic strategies and the structure-activity relationships (SAR) that drive the optimization of THIQ-based drug candidates, with a particular focus on their roles in oncology and neuropharmacology.

The THIQ Core: A Privileged Scaffold in Medicinal Chemistry

The THIQ nucleus, a fusion of a benzene ring and a piperidine ring, is a structural motif found in numerous isoquinoline alkaloids.[3][4] This framework is not merely a passive molecular backbone; its inherent stereochemistry and the potential for substitution at multiple positions (C1, N2, C3, and the aromatic ring) provide a rich canvas for medicinal chemists. The significance of the THIQ scaffold has been underscored by its presence in clinically approved drugs and a vast number of compounds under investigation for anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities.[5][6]

The "privileged" status arises from the scaffold's ability to mimic the presentation of side chains of natural peptides and other endogenous ligands, allowing THIQ analogs to interact with biological targets that have evolved to recognize such motifs. This inherent bio-compatibility reduces the attrition rate often seen in early-stage drug discovery.

Caption: General structure of the THIQ scaffold highlighting key positions for chemical modification.

Foundational Synthetic Strategies

The construction of the THIQ core is a well-established field, with several named reactions providing reliable and versatile routes. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.

The Pictet-Spengler Reaction

This is arguably the most common and powerful method for synthesizing THIQs.[4][7] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution).

Causality: The elegance of this reaction lies in its biomimetic nature, mimicking the biosynthesis of many alkaloids. Its primary advantage is the direct formation of the C1-substituted THIQ core, often with good control over stereochemistry, especially when chiral auxiliaries or catalysts are employed.[4] The choice of the aldehyde component directly determines the substituent at the C1 position, making it a highly convergent approach for building molecular diversity.

Caption: A simplified workflow of the Pictet-Spengler reaction for THIQ synthesis.

Bischler-Napieralski and Related Reactions

The Bischler-Napieralski reaction provides an alternative route, starting with the acylation of a β-arylethylamine to form an amide. This amide is then cyclized using a dehydrating agent (e.g., POCl₃, P₂O₅) to yield a 3,4-dihydroisoquinoline intermediate. Subsequent reduction furnishes the desired THIQ. This method is particularly useful for accessing THIQs that are unsubstituted at the C1 position. A variety of methods, including the use of organomagnesium compounds followed by acid-catalyzed cyclization, have also been developed for 1,1-disubstituted THIQs.[8]

Therapeutic Landscape and Structure-Activity Relationships (SAR)

THIQ analogs have demonstrated a remarkable breadth of biological activities.[2][5] Their therapeutic potential spans from oncology to neurodegenerative diseases, driven by specific structural modifications that confer target affinity and selectivity.

Anticancer Applications

The THIQ scaffold is integral to some of the most potent cytotoxic agents known.[9][10] Many natural and synthetic THIQs exert their anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, DNA fragmentation, and cell cycle arrest.[10][11]

A prominent example is Trabectedin (Yondelis®) , a marine-derived THIQ alkaloid used to treat soft tissue sarcoma and ovarian cancer.[5][12] Its complex, multi-ring structure allows it to bind to the minor groove of DNA, alkylate guanine, and interfere with DNA repair machinery, ultimately inducing apoptosis.

Key SAR Insights for Anticancer THIQs:

-

Aromatic Substitution: Electron-withdrawing groups (e.g., chloro, trifluoromethyl) on phenyl rings attached to the THIQ core can significantly enhance cytotoxic activity, for instance, by increasing inhibition of targets like KRas.[5]

-

C1 Position: Large, complex substituents at the C1 position are often crucial for DNA-interactive and anti-tubulin agents, as seen in the saframycin and ecteinascidin families.

-

N2 Position: The nitrogen at the 2-position is a key handle for attaching side chains that can modulate solubility, cell permeability, and target engagement.

| Compound Class/Example | Mechanism of Action | Key Structural Features | IC₅₀ Range (Exemplary) |

| Ecteinascidins (e.g., Trabectedin) | DNA Alkylation & Repair Inhibition | Fused polycyclic THIQ system | Low nM[5][12] |

| KRas Inhibitors | KRas Inhibition | 4-chlorophenyl or 4-trifluoromethylphenyl groups | 0.9 - 10.7 µM[5] |

| Tubulin Polymerization Inhibitors | Binds to colchicine site on tubulin | Mimics podophyllotoxin; specific substitutions at C1 and the N-benzyl group are critical. | Low nM to µM[1] |

Neuropharmacology and Neurodegenerative Diseases

The structural similarity of the THIQ scaffold to dopamine and other catecholamine neurotransmitters makes it a fertile ground for developing agents targeting the central nervous system (CNS).[13] Endogenously formed THIQs, such as salsolinol, are implicated in the pathology of Parkinson's disease, potentially acting as neurotoxins by inhibiting mitochondrial respiration.[13][14]

Conversely, synthetic THIQ analogs have been designed as neuroprotective agents and ligands for various CNS receptors.[15]

-

Dopamine Receptor Ligands: The THIQ core can be decorated to create both agonists and antagonists of dopamine receptors, making them relevant for conditions like Parkinson's disease and schizophrenia.

-

Parkinson's Disease: Some studies suggest that certain THIQs, like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), may have a neuroprotective role, although other derivatives are considered potential parkinsonism-inducing substances.[9][15][16] The mechanism often involves complex interactions with dopamine transporters and mitochondrial complex I.[16]

Caption: THIQ analogs modulating dopaminergic signaling via the D2 receptor.

Field-Proven Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for the synthesis and initial biological evaluation of THIQ analogs.

Protocol: Synthesis of a 1-Aryl-THIQ via Pictet-Spengler Reaction

Objective: To synthesize a 1-aryl-1,2,3,4-tetrahydroisoquinoline derivative.

Materials:

-

Dopamine hydrochloride (or other suitable β-arylethylamine)

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Step-by-Step Methodology:

-

Reactant Solubilization: To a round-bottom flask, add the β-arylethylamine (1.0 eq) and the aromatic aldehyde (1.1 eq). Dissolve the solids in a minimal amount of an appropriate solvent like DCM.

-

Acid-Catalyzed Cyclization: Cool the mixture to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA, 2.0 eq) dropwise. Causality: TFA serves as both a solvent and the acid catalyst required to promote the formation of the iminium ion and subsequent intramolecular cyclization.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup & Neutralization: Quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is ~8. Causality: This step neutralizes the TFA and allows for the extraction of the basic THIQ product into an organic solvent.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure THIQ product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized THIQ analog against a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized THIQ compound dissolved in DMSO (stock solution)

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

96-well microplates

-

Multichannel pipette, microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂. Causality: This allows the cells to adhere and enter a logarithmic growth phase, ensuring a consistent physiological state for drug treatment.

-

Compound Treatment: Prepare serial dilutions of the THIQ compound and the positive control (e.g., Doxorubicin) in culture medium. The final DMSO concentration should be <0.5%. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response).

Future Perspectives and Conclusion

The 1,2,3,4-tetrahydroisoquinoline scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics.[17][18] Current and future research is focused on several key areas:

-

Target Selectivity: While many THIQs show potent activity, improving selectivity to reduce off-target effects remains a critical challenge.[18] Detailed SAR and computational modeling studies are essential to address this.[18]

-

Multi-Target Ligands: The development of THIQ analogs that can modulate multiple targets simultaneously is a compelling strategy for complex diseases like cancer and neurodegeneration.[11]

-

Novel Synthetic Methodologies: The discovery of new synthetic routes, including enantioselective methods, will continue to expand the accessible chemical space of THIQ analogs.[7][19]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]